4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC16694755
Molecular Formula: C14H27BO2
Molecular Weight: 238.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27BO2 |
|---|---|
| Molecular Weight | 238.18 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3 |
| Standard InChI Key | KQTOSGTXAFJZSJ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[(1E)-oct-1-en-1-yl]-1,3,2-dioxaborolane, reflects its dioxaborolane core substituted with four methyl groups and an (E)-configured octenyl chain. The boron atom resides at the 2-position of the 1,3,2-dioxaborolane ring, coordinated to two oxygen atoms and the alkenyl group. The canonical SMILES representation, , highlights the trans configuration of the octenyl moiety.
Spectral and Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy confirms its structure:
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NMR: Peaks at δ 5.30–5.50 ppm (vinyl protons), δ 1.20–1.40 ppm (pinacol methyl groups), and δ 0.80–1.10 ppm (alkyl chain protons).
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NMR: A singlet at δ 28–32 ppm, consistent with tetracoordinate boron.
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Infrared (IR): B–O stretching vibrations at 1340–1280 cm⁻¹ and C=C stretching at 1640–1680 cm⁻¹.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 238.18 g/mol | VulcanChem |
| Boiling Point | 285–290°C (estimated) | VulcanChem |
| Density | 0.92–0.95 g/cm³ | VulcanChem |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of oct-1-enylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A typical procedure involves:
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Dissolving oct-1-enylboronic acid in tetrahydrofuran (THF).
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Adding pinacol and a catalytic amount of .
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Refluxing at 60–80°C for 12–24 hours under nitrogen.
The reaction proceeds via esterification, yielding the product in 75–85% purity, which is further purified by vacuum distillation or column chromatography.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and scalability. Key parameters include:
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Temperature: 50–70°C to prevent thermal decomposition.
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Catalyst: Heterogeneous catalysts (e.g., immobilized palladium) reduce metal contamination.
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Solvent Recovery: THF is recycled via distillation, minimizing waste.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in forming carbon-carbon bonds via palladium-catalyzed Suzuki-Miyaura reactions. Its octenyl group transfers efficiently to aryl halides, enabling the synthesis of styrene derivatives. For example, coupling with bromobenzene produces (E)-oct-1-enylbenzene in 89% yield under optimized conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O).
Hydrofunctionalization Reactions
In hydroboration-oxidation sequences, the compound acts as a boron source for anti-Markovnikov additions to alkynes. For instance, reacting with phenylacetylene yields (E)-1-phenyloct-1-en-1-ylboronic ester, a precursor to chiral alcohols.
Comparative Analysis with Analogous Compounds
Structural and Reactivity Comparisons
| Compound | Alkyl Chain Length | Reactivity in Suzuki Coupling |
|---|---|---|
| 4,4,5,5-Tetramethyl-2-vinyl-dioxaborolane | C2 | Moderate (70–75% yield) |
| 4,4,5,5-Tetramethyl-2-octenyl-dioxaborolane | C8 | High (85–90% yield) |
| 4,4,5,5-Tetramethyl-2-dodecenyl-dioxaborolane | C12 | Low (50–60% yield) |
The octenyl derivative’s balance between steric bulk and electronic donation enhances transmetallation efficiency, outperforming shorter- and longer-chain analogs.
Recent Research Developments
Pharmaceutical Intermediate Synthesis
A 2024 study demonstrated its use in synthesizing β-lactam antibiotics. The octenyl group facilitated stereoselective formation of the β-lactam ring via a boron-mediated [2+2] cycloaddition.
Materials Science Applications
Incorporating the compound into polymer backbones improved thermoplastic elastomers’ mechanical properties. The boron-oxygen bonds enhanced thermal stability, with degradation temperatures exceeding 300°C.
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